
Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy-substituted phenyl ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 2,3-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: 2,3-Dimethoxybenzoic acid.
Reduction: 3-(2,3-Dimethoxyphenyl)-2-propanol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
科学的研究の応用
Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
Methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate is unique due to its specific ester functional group and the position of the methoxy groups on the phenyl ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
methyl 3-(2,3-dimethoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-10-6-4-5-8(11(10)16-2)7-9(13)12(14)17-3/h4-6H,7H2,1-3H3 |
InChIキー |
BIJYWMHJMFVVLE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)CC(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


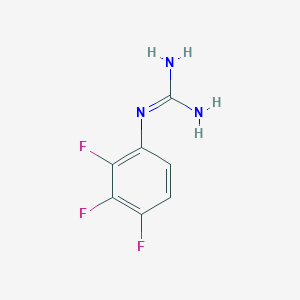
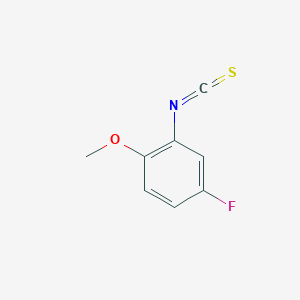


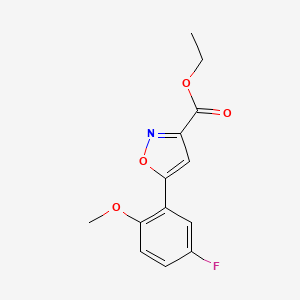
![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)
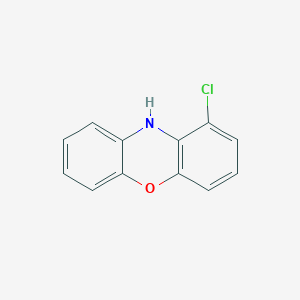
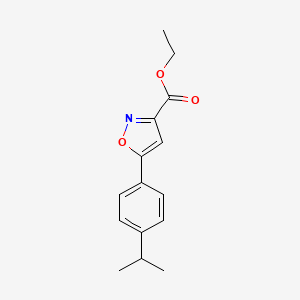

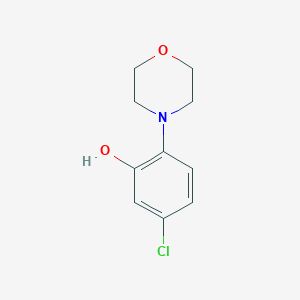

![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)


